molecular formula C23H20N2O3S2 B3300168 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide CAS No. 900009-88-3

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide

Cat. No.: B3300168
CAS No.: 900009-88-3
M. Wt: 436.6 g/mol
InChI Key: JEWTWLPMTAUFKA-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide is a benzamide derivative featuring a benzothiazole moiety attached to the phenyl ring at the meta-position and a propane-2-sulfonyl group at the para-position of the benzamide scaffold. The benzothiazole group is a heterocyclic aromatic system known for its electron-deficient properties, which enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-15(2)30(27,28)19-12-10-16(11-13-19)22(26)24-18-7-5-6-17(14-18)23-25-20-8-3-4-9-21(20)29-23/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWTWLPMTAUFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide typically involves multiple steps. One common method starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine in chloroform . This is followed by the coupling of the benzothiazole derivative with a phenyl group and subsequent sulfonylation to introduce the propane-2-sulfonyl group . The final step involves the formation of the benzamide linkage under mild reaction conditions using hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethyl formamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide involves its interaction with molecular targets such as tyrosine kinase receptors. By inhibiting these receptors, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzothiazole-Containing Analogs

1,2,4-Triazole-Benzothiazole Derivatives

Compounds such as 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazoles (Figure 10 in ) share the benzothiazole motif but incorporate it into a triazole ring system. These derivatives exhibit antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis, with 6-fluoro and 6-nitro substituents on benzothiazole enhancing potency . In contrast, the target compound’s benzothiazole is directly attached to a phenyl ring, which may reduce conformational flexibility but improve metabolic stability.

Hydrazinecarbothioamide-Triazole Derivatives

describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9]), which feature a phenylsulfonyl group (X = H, Cl, Br) and a triazole-thione core. These compounds exist in thione tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands) . The target compound’s propane-2-sulfonyl group is bulkier than the phenylsulfonyl groups in [7–9], which may alter electronic effects and solubility.

Benzamide Derivatives with Heterocyclic Substituents

Thiophene/Furan-Substituted Benzamides

lists N-(4-(2-aminocyclopropyl)phenyl)benzamides with thiophene, furan, or pyridine substituents. For example:

  • N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b): Melting point 218–220°C; ¹H NMR (DMSO-d6) δ 10.45 (s, 1H, NH), 8.02–7.95 (m, 2H) .
Kinase-Inhibiting Benzamides

Imatinib and nilotinib () are benzamide-based kinase inhibitors with pyrimidine and piperazine substituents. While structurally distinct, their amide linkages and sulfonyl/polar groups highlight the importance of these features in target binding. The target compound’s propane-2-sulfonyl group may mimic the sulfonamide in nilotinib, contributing to hydrophobic interactions .

Sulfonyl-Containing Analogs

Sulfonamide-Azide Derivatives

–4 describe N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide , synthesized via tosylation and azide substitution. These compounds emphasize the versatility of sulfonamide groups in click chemistry. The target compound’s propane-2-sulfonyl group lacks reactive azides but shares the sulfonamide’s polar character, which may improve aqueous solubility .

Fluorinated Sulfonamides

Example 53 in , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, demonstrates fluorination’s role in enhancing metabolic stability. The target compound lacks fluorine but incorporates a bulky isopropylsulfonyl group, which may similarly hinder enzymatic degradation .

Comparative Data Table

Property/Feature Target Compound Compound [7–9] () 4b () Imatinib ()
Core Structure Benzamide with benzothiazole and sulfonyl 1,2,4-Triazole-thione with sulfonyl Benzamide with thiophene Benzamide with pyrimidine/piperazine
Key Substituents 3-(Benzothiazol-2-yl)phenyl, 4-(propane-2-sulfonyl) 4-(4-X-phenylsulfonyl), 2,4-difluoro 3-(Thiophen-2-yl), cyclopropylamine 4-Methylpiperazinyl, pyridinyl
Spectral Data (IR) Expected νC=S (absent), νC=O ~1660 cm⁻¹ νC=S 1247–1255 cm⁻¹, νNH 3278–3414 cm⁻¹ νNH ~3300 cm⁻¹ (broad) N/A
Biological Activity Inferred antimicrobial/kinase inhibition Antibacterial Not specified Tyrosine kinase inhibition
Synthetic Route Likely via amide coupling and sulfonylation Cyclocondensation of thioamides Tosylation/azide substitution Multi-step nucleophilic substitutions

Key Findings and Implications

Structural Flexibility vs. Stability : The target compound’s rigid benzothiazole and bulky sulfonyl group may enhance stability compared to more flexible triazole derivatives .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety , a phenyl group , and a sulfonamide functional group . The synthesis typically involves multiple steps, starting with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine in chloroform. The general synthetic route can be summarized as follows:

  • Starting Material : 2-amino benzothiazole
  • Reagents : Triethylamine, chloroform
  • Reaction Conditions : Acetylation followed by sulfonylation

This multi-step process allows for the formation of the target compound with high yield and purity .

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer activities of this compound. In vitro assays have demonstrated its ability to inhibit various cancer cell lines, suggesting potential as an anticancer agent. The compound exhibits significant inhibitory activity against Kv1.3 channels, which are implicated in autoimmune diseases .

Toxicity Studies

Toxicity assessments using zebrafish embryos indicate that the compound has low toxicity, with an LC50 value exceeding 20 mg/L . This suggests that this compound could be a safer alternative in pharmaceutical applications.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds. For instance:

  • A series of benzamide analogs were synthesized and tested for Kv1.3 inhibitory activity, where compounds similar to this compound showed comparable potency to established inhibitors .
  • Another study explored the spectrum of activity against various pathogens, indicating that modifications in the benzothiazole structure could enhance antimicrobial efficacy .

Comparative Biological Activity Table

Compound NameActivity TypeIC50/EC50 ValueReference
This compoundKv1.3 InhibitionSimilar to PAP-1
Benzamide Analog 10fAntifungal (Botrytis cinerea)EC50 = 14.44 μg/mL
Benzamide Analog 10aAntimicrobial>20 mg/L (low toxicity)

Q & A

Basic: What synthetic routes are commonly employed for the preparation of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Benzothiazole Core Formation : Condensation of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic or oxidative conditions .

Sulfonylation : Introduction of the propane-2-sulfonyl group via coupling reactions using sulfonyl chlorides in aprotic solvents (e.g., dichloromethane) at 0–25°C .

Amide Coupling : Final step employs coupling agents like EDC/HOBt or DCC to link the benzothiazole-phenyl moiety to the sulfonylbenzamide fragment .
Key Conditions : Reflux in ethanol/DMF, TLC monitoring for intermediate purity, and column chromatography for final purification .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:
Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.5–8.5 ppm for benzothiazole) and sulfonyl-adjacent methyl groups (δ 1.2–1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., m/z 469.55 for molecular ion [M+H]⁺) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
    Supplementary Methods : FT-IR for functional group identification (e.g., S=O stretch at 1150–1300 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to enhance yield and selectivity during synthesis?

Answer:
Methodological Strategies :

  • Design of Experiments (DOE) : Screen variables (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency, while ethanol minimizes side reactions during amide coupling .
  • Catalytic Additives : Use DMAP or pyridine to enhance sulfonyl chloride reactivity .
    Case Study : Refluxing in DMF at 80°C increased sulfonylation yield from 60% to 85% in analogous compounds .

Advanced: What strategies are recommended for addressing discrepancies in reported biological activity data across different studies?

Answer:
Root Cause Analysis :

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Compound Stability : Conduct stability studies in PBS/DMSO to rule out degradation (HPLC monitoring) .
  • Metabolite Interference : Use LC-MS to identify active metabolites in cell lysates .
    Validation Approach : Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Advanced: How can computational chemistry tools predict the binding affinity and interaction mechanisms of this compound with biological targets?

Answer:
Workflow :

Molecular Docking (AutoDock Vina) : Predict binding poses to kinase domains (e.g., BTK inhibitors in ) using crystal structures (PDB: 4OTV) .

Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to assess hydrogen bonding and hydrophobic interactions .

QSAR Modeling : Correlate substituent electronegativity (e.g., fluoro vs. methoxy groups) with IC₅₀ values from analogous benzothiazoles .
Validation : Compare predictions with SPR or ITC experimental data .

Advanced: What structural analogs of this compound have been studied, and how do modifications influence pharmacological activity?

Answer:
Key Structural Comparisons :

Analog ModificationBiological ImpactSource
Replacement of benzothiazole with imidazoleReduced kinase inhibition (IC₅₀ ↑2-fold)
Addition of electron-withdrawing groups (e.g., -NO₂) on sulfonylEnhanced cytotoxicity (EC₅₀ ↓30%)
Fluorine substitution at benzothiazole C-4Improved metabolic stability (t₁/₂ ↑50%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide

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